3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone
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Description
3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO . It contains a total of 39 atoms, including 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Chlorine atom .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Benzophenone derivatives, including those with chloro and fluoro substituents, have shown significant antiproliferative activity against cancer cells. A study by Al‐Ghorbani et al. (2016) highlighted the synthesis of benzophenones with a pyridine nucleus and their evaluation for antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. These compounds demonstrated potential in activating caspase-activated DNase, a key enzyme in DNA fragmentation and apoptosis, thereby inhibiting tumor growth (Al‐Ghorbani et al., 2016).
Synthetic Processes and Industrial Applications
Karrer et al. (2000) developed a selective synthesis method for a benzophenone derivative suitable for industrial scale-up. This process involved fluorination and a Friedel–Crafts reaction, showcasing the compound's applicability in industrial contexts (Karrer et al., 2000).
Applications in UV Protection and Cosmetic Products
Research by Utsunomiya et al. (2019) investigated benzophenone-3 (BP-3), commonly used in sunscreen products, for its cytotoxic effects on rat thymocytes. Their study provided insights into the cellular mechanisms affected by BP-3, including changes in intracellular zinc levels and oxidative stress (Utsunomiya et al., 2019).
Alzheimer's Disease Research
Belluti et al. (2014) explored fluorinated benzophenone derivatives as potential multipotent agents against Alzheimer's Disease. Their research focused on the synthesis of analogues targeting β-secretase and acetylcholinesterase, aiming to counteract intracellular ROS formation. This study indicated the therapeutic potential of these compounds in Alzheimer's research (Belluti et al., 2014).
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDAZQDKODDKSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642762 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-75-5 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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